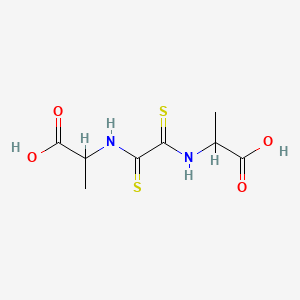
N,N'-Bis(1-carboxyethyl) dithiooxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two carboxyethyl groups attached to an ethanebisthioamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE typically involves the reaction of ethanebisthioamide with carboxyethylating agents under controlled conditions. One common method includes the use of succinic acid and 1,4-butanediol in the presence of a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods
Industrial production of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The carboxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It is used in the production of biodegradable polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, impacting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-BIS(1-CARBOXYMETHYL)DITHIOXAMIDE: Similar in structure but with carboxymethyl groups instead of carboxyethyl groups.
N,N’-BIS(1-CARBOXY-2-METHYLPROPYL)DITHIOXAMIDE: Contains carboxy-2-methylpropyl groups.
N,N’-BIS(1-CARBOXY-3-METHYLBUTYL)DITHIOXAMIDE: Features carboxy-3-methylbutyl groups.
Uniqueness
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE stands out due to its specific carboxyethyl groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions.
Eigenschaften
CAS-Nummer |
54954-61-9 |
|---|---|
Molekularformel |
C8H12N2O4S2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
2-[[2-(1-carboxyethylamino)-2-sulfanylideneethanethioyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O4S2/c1-3(7(11)12)9-5(15)6(16)10-4(2)8(13)14/h3-4H,1-2H3,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |
InChI-Schlüssel |
HHWMJTSTCLXGFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=S)C(=S)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)

![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)


![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)




